molecular formula C21H27FN2O3 B6010913 3-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol

3-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol

Cat. No. B6010913
M. Wt: 374.4 g/mol
InChI Key: NIJVJZQBWXQTRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol is a chemical compound that has been extensively studied for its potential use in scientific research applications. This compound is commonly referred to as FMeNER-D10 and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of FMeNER-D10 involves its binding to the sigma-1 receptor. This binding results in the modulation of various neurotransmitter systems, including the dopamine and glutamate systems. FMeNER-D10 has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
FMeNER-D10 has been found to have a wide range of biochemical and physiological effects. In addition to its neuroprotective effects, FMeNER-D10 has been found to have anti-inflammatory properties. FMeNER-D10 has also been found to have potential anti-cancer properties, as it has been shown to inhibit the growth of various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the primary advantages of FMeNER-D10 for lab experiments is its high affinity for the sigma-1 receptor. This makes it a potential candidate for the development of new treatments for various neurological disorders. However, one of the limitations of FMeNER-D10 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for the study of FMeNER-D10. One potential direction is the further investigation of its neuroprotective properties and its potential use in the treatment of various neurological disorders. Another potential direction is the investigation of its anti-cancer properties and its potential use in the development of new cancer treatments. Additionally, further research is needed to fully understand the biochemical and physiological effects of FMeNER-D10 and its potential applications in scientific research.

Synthesis Methods

The synthesis of FMeNER-D10 involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 2-fluoro-4-methoxybenzyl chloride with 3-(2-hydroxyethyl)-1-piperazine to form the intermediate product. This intermediate product is then reacted with phenol in the presence of a base catalyst to yield the final product, FMeNER-D10.

Scientific Research Applications

FMeNER-D10 has been extensively studied for its potential use in scientific research applications. One of the primary research areas where FMeNER-D10 has been studied is in the field of neuroscience. FMeNER-D10 has been found to have a high affinity for the sigma-1 receptor, which is involved in the regulation of various neurotransmitter systems. This makes FMeNER-D10 a potential candidate for the treatment of various neurological disorders.

properties

IUPAC Name

3-[[4-[(2-fluoro-4-methoxyphenyl)methyl]-3-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O3/c1-27-20-6-5-17(21(22)12-20)14-24-9-8-23(15-18(24)7-10-25)13-16-3-2-4-19(26)11-16/h2-6,11-12,18,25-26H,7-10,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJVJZQBWXQTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2CCO)CC3=CC(=CC=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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